1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

FPRL1 GPCR agonism inflammation resolution

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894027-23-7) is a synthetic, non-peptide small-molecule urea derivative classified as a formyl peptide receptor like 1 (FPRL1, also known as FPR2/ALXR) agonist. It belongs to a series of 1,3-disubstituted urea compounds featuring a 5-oxopyrrolidin-3-yl core, designed to mimic endogenous pro-resolving lipid mediators such as Lipoxin A4 and Resolvin D1.

Molecular Formula C19H24FN3O2
Molecular Weight 345.418
CAS No. 894027-23-7
Cat. No. B2769771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
CAS894027-23-7
Molecular FormulaC19H24FN3O2
Molecular Weight345.418
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C19H24FN3O2/c20-15-7-4-8-17(11-15)23-13-16(12-18(23)24)22-19(25)21-10-9-14-5-2-1-3-6-14/h4-5,7-8,11,16H,1-3,6,9-10,12-13H2,(H2,21,22,25)
InChIKeyFTHUFYMVULUPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

894027-23-7: FPRL1 Agonist Urea Derivative for Inflammation Research Procurement


1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894027-23-7) is a synthetic, non-peptide small-molecule urea derivative classified as a formyl peptide receptor like 1 (FPRL1, also known as FPR2/ALXR) agonist [1]. It belongs to a series of 1,3-disubstituted urea compounds featuring a 5-oxopyrrolidin-3-yl core, designed to mimic endogenous pro-resolving lipid mediators such as Lipoxin A4 and Resolvin D1. The compound is primarily cited in patent literature as a candidate for treating inflammatory and immune-mediated conditions [1].

Why In-Class FPRL1 Urea Derivatives Cannot Substitute for 894027-23-7 in Research


In-class FPRL1 agonist urea derivatives are not interchangeable due to the extreme sensitivity of FPRL1 receptor activation to subtle structural modifications, particularly at the N-1 phenyl ring and the N-3 alkyl/cycloalkenyl substituent [1]. The specific cyclohex-1-en-1-yl ethyl tail and 3-fluorophenyl substitution pattern on the pyrrolidinone scaffold directly govern agonist potency, receptor residency time, and the balance between G-protein and β-arrestin signaling pathways [1]. Generic substitution risks altered functional selectivity (biased agonism), which can invert the desired anti-inflammatory or pro-resolving phenotype in disease models, rendering experimental results non-reproducible and procurement decisions unsound.

Quantitative Differentiation Evidence for 894027-23-7 Versus Closest Analogs


FPRL1 Agonist Activity: Target Compound vs. Unsubstituted Phenyl Comparator

In the FPRL1 calcium mobilization assay, the target compound bearing a 3-fluorophenyl group on the pyrrolidinone nitrogen demonstrates agonist efficacy (EC50) within the same order of magnitude as the reference agonist WKYMVm, while the analogous compound with an unsubstituted phenyl ring shows >10-fold reduction in potency [1]. This structure-activity relationship (SAR) observation is drawn from the broader patent disclosure where the 3-fluorophenyl substitution is consistently associated with superior FPRL1 activation across multiple urea chemotypes.

FPRL1 GPCR agonism inflammation resolution

Cyclohexenyl vs. Saturated Cyclohexyl Tail: Impact on FPRL1 Agonist Potency

Across the patent-exemplified urea series, compounds containing a cyclohex-1-en-1-yl ethyl moiety at the terminal urea nitrogen exhibit consistently higher FPRL1 agonist activity compared to their fully saturated cyclohexyl ethyl counterparts [1]. The unsaturated bond in the cyclohexenyl ring is hypothesized to confer a conformational restriction that favors the bioactive binding pose at the FPRL1 orthosteric site, a feature absent in the flexible cyclohexane analog.

FPRL1 structure-activity relationship alkenyl pharmacophore

Pyrrolidinone Core vs. Pyrrolidine Core: Influence on Metabolic Stability

The 5-oxopyrrolidin-3-yl urea core present in 894027-23-7 is structurally distinct from simple pyrrolidine-based urea analogs. The carbonyl group at the 5-position reduces the basicity of the pyrrolidine nitrogen, thereby decreasing susceptibility to oxidative N-dealkylation by cytochrome P450 enzymes [1]. This is a class-wide characteristic for oxopyrrolidine-containing ureas in the FPRL1 patent series, which are described as having 'excellent metabolic stability' relative to non-oxo counterparts.

metabolic stability pyrrolidinone drug-like properties

Optimal Research and Procurement Application Scenarios for 894027-23-7


In Vitro Inflammation Resolution Pharmacology: FPRL1 Agonist Screening

894027-23-7 serves as a structurally characterized FPRL1 agonist probe for in vitro calcium mobilization and chemotaxis assays in neutrophils and macrophages. Its defined 3-fluorophenyl and cyclohexenyl pharmacophores make it a reliable reference for benchmarking novel FPRL1 agonists in primary screening cascades [1].

In Vivo Murine Inflammation Models: Evaluating Pro-Resolving Therapeutic Potential

The compound's optimized metabolic stability profile, inferred from its oxopyrrolidinone core, supports its use in murine models of acute lung inflammation, arthritis, or colitis where sustained FPRL1 activation is required to observe resolution pharmacology [1].

Structure-Activity Relationship (SAR) Studies on FPRL1 Urea Derivatives

Researchers conducting SAR expansion around the FPRL1 urea chemotype can use 894027-23-7 as a key reference compound. Its combination of 3-fluorophenyl, cyclohexenyl ethyl, and 5-oxopyrrolidinyl groups defines a potent agonist baseline against which novel substitutions can be compared [1].

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